molecular formula C14H16N2 B1291966 1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine CAS No. 1015846-84-0

1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

Cat. No.: B1291966
CAS No.: 1015846-84-0
M. Wt: 212.29 g/mol
InChI Key: DINRZSVVJYLCDX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine is an organic compound that features a methanamine group attached to both a 3,4-dimethylphenyl ring and a 3-pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 3,4-dimethylbenzaldehyde, through the oxidation of 3,4-dimethyltoluene.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as sodium borohydride, to form the desired methanamine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Sourcing: Procurement of high-quality starting materials, such as 3,4-dimethyltoluene and 3-pyridinecarboxaldehyde.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

    Scale-Up: Implementation of scalable reaction vessels and purification systems to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, dealkylated derivatives.

    Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-1-(2-pyridinyl)methanamine
  • 1-(3,4-Dimethylphenyl)-1-(4-pyridinyl)methanamine
  • 1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)ethanamine

Uniqueness

1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and pharmacological effects, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

(3,4-dimethylphenyl)-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-5-6-12(8-11(10)2)14(15)13-4-3-7-16-9-13/h3-9,14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINRZSVVJYLCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CN=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624510
Record name 1-(3,4-Dimethylphenyl)-1-(pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-84-0
Record name α-(3,4-Dimethylphenyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethylphenyl)-1-(pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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